molecular formula C19H18N2O3 B14937640 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14937640
M. Wt: 322.4 g/mol
InChI Key: VQZBJRVSVFEMHX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Indole Formation: The resulting product is then subjected to a Fischer indole synthesis, where phenylhydrazine reacts with the acylated product under acidic conditions to form the indole ring.

    Carboxamide Formation: The final step involves the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide: Similar structure but lacks the methyl group on the indole ring.

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-16-6-4-3-5-14(16)11-17(21)19(23)20-12-18(22)13-7-9-15(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

VQZBJRVSVFEMHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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